molecular formula C14H26N2O2 B12825088 tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate

tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate

Cat. No.: B12825088
M. Wt: 254.37 g/mol
InChI Key: SAHJIGZDFDXALK-UHFFFAOYSA-N
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Description

tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and monitoring techniques like TLC and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(4)12-8-10-6-5-7-11(9-12)15-10/h10-12,15H,5-9H2,1-4H3

InChI Key

SAHJIGZDFDXALK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2CCCC(C1)N2

Origin of Product

United States

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